4-(1-Methyl-1H-tetrazol-5-YL)phenylamine
Overview
Description
4-(1-Methyl-1H-tetrazol-5-YL)phenylamine is an organic compound with the molecular formula C8H9N5. It is a derivative of aniline, where the aniline ring is substituted with a 1-methyl-1H-1,2,3,4-tetrazol-5-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-tetrazol-5-YL)phenylamine typically involves the reaction of 4-nitroaniline with 1-methyl-1H-tetrazole under specific conditionsThe reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes and the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-tetrazol-5-YL)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, such as halogenated or nitrated anilines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(1-Methyl-1H-tetrazol-5-YL)phenylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-tetrazol-5-YL)phenylamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. The aniline moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,3,4-tetrazol-5-amine: Similar in structure but lacks the aniline substitution.
4-(5-methyl-1H-tetrazol-1-yl)aniline: Similar but with a different position of the methyl group on the tetrazole ring.
2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline: Similar but with the tetrazole group at a different position on the aniline ring.
Uniqueness
4-(1-Methyl-1H-tetrazol-5-YL)phenylamine is unique due to the specific positioning of the tetrazole ring and the methyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
4-(1-Methyl-1H-tetrazol-5-YL)phenylamine, also known as a tetrazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Tetrazoles are five-membered heterocyclic compounds that exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178.21 g/mol. The compound features a phenyl ring substituted with a 1-methyl-1H-tetrazole moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole ring enhances the compound's lipophilicity and metabolic stability, facilitating its binding to enzyme active sites and receptor sites in biological systems.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related tetrazole compounds demonstrate significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 100 μg/mL to 125 μg/mL, indicating effective antimicrobial action compared to standard antibiotics like penicillin .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
Compound Name | Target Organism | MIC (μg/mL) | Reference |
---|---|---|---|
Compound A | Staphylococcus aureus | 100 | |
Compound B | Escherichia coli | 125 | |
Compound C | Pseudomonas aeruginosa | 125 |
Anticancer Activity
The anticancer potential of tetrazole derivatives has been explored in various studies. For example, certain derivatives have shown cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). One study reported that a related compound exhibited over 54% growth inhibition in HepG2 cells . These findings suggest that the incorporation of tetrazole moieties can enhance the anticancer properties of phenylamine derivatives.
Table 2: Anticancer Activity of Related Compounds
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, tetrazole derivatives have been evaluated for their anti-inflammatory properties. Certain compounds have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for developing new anti-inflammatory agents. The structure-activity relationship (SAR) studies indicate that modifications in the tetrazole structure can significantly influence anti-inflammatory potency .
Case Studies
Several case studies have highlighted the therapeutic potential of tetrazole-containing compounds:
- Study on Antimicrobial Efficacy : A series of tetrazole derivatives were synthesized and tested for their antimicrobial activity using disc diffusion methods. The results showed that some compounds had superior efficacy compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents .
- Evaluation of Anticancer Properties : In vitro studies demonstrated that specific tetrazole derivatives could inhibit the proliferation of various cancer cell lines. The findings support further investigation into these compounds as possible chemotherapeutic agents .
- Anti-inflammatory Mechanisms : Research exploring the anti-inflammatory effects of tetrazole derivatives indicated their capacity to modulate inflammatory cytokines, providing insights into their mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
4-(1-methyltetrazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVMRLXRFMCIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623992 | |
Record name | 4-(1-Methyl-1H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382637-68-5 | |
Record name | 4-(1-Methyl-1H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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